molecular formula C7H12N2O B13004086 2-Methyl-2,6-diazaspiro[3.4]octan-5-one

2-Methyl-2,6-diazaspiro[3.4]octan-5-one

Cat. No.: B13004086
M. Wt: 140.18 g/mol
InChI Key: AUNCGAKTGRPERQ-UHFFFAOYSA-N
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Description

2-Methyl-2,6-diazaspiro[34]octan-5-one is a chemical compound with the molecular formula C7H12N2O It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound in larger quantities, maintaining consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,6-diazaspiro[3.4]octan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

2-Methyl-2,6-diazaspiro[3.4]octan-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2,6-diazaspiro[3.4]octan-5-one: This compound has a similar structure but with a methyl group at a different position.

    2,6-Diazaspiro[3.4]octan-7-one: Another related compound with a different functional group.

Uniqueness

2-Methyl-2,6-diazaspiro[3.4]octan-5-one is unique due to its specific spiro structure and the presence of a methyl group at the 2-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-methyl-2,6-diazaspiro[3.4]octan-5-one

InChI

InChI=1S/C7H12N2O/c1-9-4-7(5-9)2-3-8-6(7)10/h2-5H2,1H3,(H,8,10)

InChI Key

AUNCGAKTGRPERQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(C1)CCNC2=O

Origin of Product

United States

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